1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride
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Overview
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as FMPZ and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various medical applications.
Scientific Research Applications
Antiallergic and Antiasthmatic Properties
1(2H)-Phthalazinone derivatives, particularly Azelastine hydrochloride, have demonstrated significant efficacy as antiallergic and antiasthmatic agents. These compounds show potential in inhibiting leukotriene-mediated allergic bronchospasm and are effective in treating asthma and allergic rhinitis. They also exhibit a marked inhibition of the generation of oxygen radicals in alveolar macrophages, indicating a multifaceted approach to asthma therapy (Chand et al., 1986).
Mast Cell Stabilization
These compounds have been found to inhibit allergic histamine release from isolated mesenteric mast cells of sensitized guinea pigs, pointing towards their role in stabilizing mast cells and mitigating allergic reactions (Fischer & Schmutzler, 1981).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of Azelastine, a 1(2H)-Phthalazinone derivative, has been extensive. Studies have shown the involvement of cytochrome P-450 enzymes in the N-demethylation of Azelastine, a major metabolic pathway for this compound (Imai et al., 1999).
Polymer Chemistry Applications
1(2H)-Phthalazinone and its derivatives have been studied for their utility in polymer chemistry. They serve as key components in the synthesis of polymers, such as poly(phthalazinone ether)s, which exhibit good thermal properties and solubility in organic solvents (Jing et al., 2010). Additionally, fluorinated polyamides derived from these compounds have been explored for their solubility and thermal stability (Wang et al., 2007).
Therapeutic Potential in Various Models
1(2H)-Phthalazinone derivatives have been tested for their therapeutic potential in various experimental models, including effects on vascular permeability in hypersensitivity reactions and the central nervous system. These studies highlight the diverse potential applications of these compounds in therapeutic settings (Tanigawa et al., 1981; Kaneko et al., 1981).
properties
CAS RN |
110406-33-2 |
---|---|
Product Name |
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-phenylethyl)-1H-azepin-4-yl)-, monohydrochloride |
Molecular Formula |
C₂₉H₃₁ClFN₃O |
Molecular Weight |
492 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |
InChI Key |
KBNISKYDAJMVNI-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Related CAS |
135381-77-0 (Parent) |
synonyms |
D18024 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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